3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Overview
Description
3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a unique chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is represented by the SMILES string BrC1=CN=C2N1C=C (C=O)C=C2 .Chemical Reactions Analysis
In the synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, there was a fierce competition between amidation and bromination . The iodine played an extremely important role in this C–C bond cleavage reaction .Scientific Research Applications
Application 1: Chemodivergent Synthesis
- Summary of Application: “3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free. Whereas 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
- Results or Outcomes: The cyclization to form imidazo[1,2-a]pyridines is promoted by the further bromination, no base is needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Application 2: One-Pot Synthesis
- Summary of Application: “3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde” is used in the one-pot synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .
- Methods of Application: The compound is synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
- Results or Outcomes: The reaction is accompanied by DMSO oxidation .
Application 3: Synthesis of N-(pyridin-2-yl)amides
- Summary of Application: This compound is used in the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
- Methods of Application: N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .
Application 4: Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives
- Summary of Application: This compound is used in the synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .
- Methods of Application: The compound is synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
- Results or Outcomes: The reaction is accompanied by DMSO oxidation .
Application 5: Pharmaceutical Intermediates
- Summary of Application: “3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde” is used as a pharmaceutical intermediate .
- Methods of Application: The compound is used in the synthesis of various pharmaceutical compounds .
- Results or Outcomes: The compound has been used in the synthesis of various pharmaceutical molecules .
Safety And Hazards
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPYYAVCSERGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726248 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |
CAS RN |
1004550-20-2 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004550-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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